N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O4S/c16-15(17,18)11-3-1-2-4-12(11)26(22,23)19-9-13-20-14(21-25-13)10-5-7-24-8-6-10/h1-4,10,19H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOFDNBTTOULLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the introduction of the tetrahydro-2H-pyran moiety, and the attachment of the trifluoromethylbenzenesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Advanced techniques like flow microreactors can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The presence of reactive sites allows for substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or ligand in biochemical assays to investigate biological pathways and interactions.
Industry: The compound’s properties make it suitable for use in materials science, such as the development of advanced polymers and coatings .
Mechanism of Action
The mechanism by which N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The compound’s 1,2,4-oxadiazole core is shared with several analogs, but substituent variations critically influence activity and physicochemical properties:
Key Structural and Functional Differences
- Oxadiazole vs. Triazole Cores : The target compound’s 1,2,4-oxadiazole core offers greater hydrolytic stability compared to triazoles (e.g., ), which may undergo ring-opening under acidic conditions .
- Tetrahydropyran (Oxan-4-yl) vs. Morpholinoethyl: The oxan-4-yl group in the target compound improves aqueous solubility compared to morpholinoethyl substituents in analogs (e.g., EP 2024), which may enhance pharmacokinetics .
Biological Activity
N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, effects on carbonic anhydrase enzymes, and cardiovascular implications. The compound's unique structure combines an oxadiazole ring with a sulfonamide moiety, which is critical for its biological functions.
Chemical Structure and Properties
The compound features a complex arrangement of functional groups that contribute to its biological activity. Its structural formula can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄F₃N₃O₃S |
| Molecular Weight | 357.35 g/mol |
| IUPAC Name | This compound |
| SMILES | CC1=NOC(=N1)C(C2CCOCC2)N.S(C)(=O)=O |
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing the oxadiazole ring have shown significant cytotoxic effects against various cancer cell lines. A study reported that benzene sulfonamides with similar structures exhibited IC50 values as low as 3.99 µM against breast cancer cells (MDA-MB-468) and 4.51 µM against leukemia cells (CCRF-CM) .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-468 | 3.99 ± 0.21 |
| Compound B | CCRF-CM | 4.51 ± 0.24 |
Inhibition of Carbonic Anhydrases
Sulfonamide derivatives are known to inhibit carbonic anhydrases (CAs), which play a vital role in various physiological processes including respiration and acid-base balance. Research indicates that this compound may exhibit inhibitory effects on specific isoforms of carbonic anhydrases (hCA I and hCA IX), which are implicated in tumor growth and metastasis .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound | hCA Isoform | Inhibition Constant (K) |
|---|---|---|
| Compound C | hCA I | K = 0.15 µM |
| Compound D | hCA IX | K = 0.05 µM |
Cardiovascular Implications
The cardiovascular effects of sulfonamide derivatives have been explored in various studies. One investigation demonstrated that certain sulfonamides could modulate perfusion pressure in isolated rat heart models, indicating potential therapeutic applications for conditions like pulmonary hypertension . The study noted that specific derivatives significantly decreased perfusion pressure over time, suggesting interactions with calcium channels or endothelin receptors.
Case Studies
A notable case study involved the evaluation of a sulfonamide derivative's effect on coronary resistance and perfusion pressure in rat models. The results indicated that the compound caused a statistically significant reduction in coronary resistance compared to controls (p < 0.05), highlighting its potential utility in treating cardiovascular diseases .
Molecular Docking Studies
To further understand the biological mechanisms at play, molecular docking studies have been conducted to predict the binding affinities of this compound to target proteins associated with cancer and cardiovascular functions. These studies provide insights into how structural modifications can enhance biological activity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing N-{[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and oxadiazole ring formation. For example:
Sulfonamide Formation : React 2-(trifluoromethyl)benzenesulfonyl chloride with an amine-functionalized intermediate under basic conditions (e.g., K₂CO₃ in acetonitrile) .
Oxadiazole Cyclization : Use trichloroisocyanuric acid (TCICA) or other cyclizing agents to form the 1,2,4-oxadiazole ring from a nitrile and hydroxylamine derivative .
- Key Considerations : Monitor reaction progress via HPLC or TLC, and purify intermediates via column chromatography.
Q. How can X-ray crystallography validate the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is critical. Steps include:
Grow high-quality crystals via slow evaporation or diffusion methods.
Collect diffraction data and refine using SHELXL, ensuring R-factors < 5% for bond lengths/angles .
- Example : Similar sulfonamide derivatives (e.g., N-(3-chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide) were structurally resolved using this approach, confirming tautomeric forms .
Q. What computational methods predict the electronic properties of the trifluoromethyl and oxadiazole groups?
- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms can model electron distribution. Key steps:
Optimize geometry at the B3LYP/6-31G* level.
Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
Advanced Research Questions
Q. How can synthetic yields be optimized for the oxadiazole ring formation step?
- Methodological Answer : Screen cyclization agents (e.g., TCICA vs. HATU) and solvents (e.g., CH₃CN vs. DMF). For example:
- TCICA in acetonitrile achieves ~75% yield for analogous oxadiazole syntheses, while HATU in DMF may improve sterically hindered cases .
- Table : Comparison of cyclization agents for oxadiazole formation:
| Agent | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| TCICA | CH₃CN | 75 | >98% |
| HATU | DMF | 82 | 95% |
Q. How to resolve contradictions in biological activity data across similar sulfonamide derivatives?
- Methodological Answer : Conduct systematic Structure-Activity Relationship (SAR) studies:
Compare substituent effects (e.g., oxadiazole vs. triazole rings) using in vitro assays (e.g., enzyme inhibition).
Use statistical tools (e.g., ANOVA) to validate differences. For example, cycloheptyl-substituted sulfonamides showed 3-fold higher activity than cyclohexyl analogs in kinase inhibition .
- Note : Contradictions may arise from assay conditions (e.g., pH, solvent) or cellular uptake variability .
Q. What strategies mitigate competing side reactions during sulfonamide coupling?
- Methodological Answer :
Temperature Control : Maintain <0°C during sulfonyl chloride addition to minimize hydrolysis.
Protecting Groups : Use tert-butyloxycarbonyl (Boc) for amine intermediates to prevent undesired nucleophilic attacks .
- Case Study : In N-(benzyloxy)-4-(trifluoromethyl)benzamide synthesis, O-benzyl hydroxylamine HCl was stabilized via anhydrous Na₂SO₄ drying .
Data Analysis & Validation
Q. How to interpret conflicting NMR spectra for the oxan-4-yl substituent?
- Methodological Answer :
Assign peaks via 2D NMR (HSQC, HMBC) to distinguish oxan-4-yl protons from aromatic signals.
Compare with computed NMR spectra (e.g., using Gaussian) to validate assignments .
- Example : In N-(5-cycloheptyl-1,4,5,6-tetrahydrotriazin-2-yl)-4-fluorobenzenesulfonamide, HMBC confirmed coupling between the sulfonamide NH and triazine ring .
Q. What statistical methods are appropriate for analyzing pharmacological dose-response data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
